

5-amino-2-(trifluoromethoxy)benzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-amino-2-(trifluoromethoxy)benzoic Acid
Cat. No.:	B3035288

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethoxy)benzoic Acid

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9). This fluorinated aromatic compound has emerged as a significant building block in the fields of medicinal chemistry, drug discovery, and materials science.^[1] Its unique structural features, namely the trifluoromethoxy (-OCF₃) group, an amino (-NH₂) group, and a carboxylic acid (-COOH) group, impart a distinct combination of properties that are highly sought after in the design of novel molecules.^[2]

The trifluoromethoxy group, in particular, is a valuable substituent in modern drug design. It can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.^[2] ^[3]^[4] This guide will delve into the core chemical characteristics of 2-amino-5-(trifluoromethoxy)benzoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Amino-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid, also known as 5-(trifluoromethoxy)anthranilic acid.^[2] The molecule consists of a benzene ring substituted with an amino group and a carboxylic acid group in an ortho relationship, and a trifluoromethoxy group para to the amino group. This arrangement of functional groups dictates its reactivity and physical properties.

The presence of both an acidic carboxylic acid and a basic amino group makes it an amphoteric compound. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which influences the acidity of the carboxylic acid and the basicity of the amino group.^[2]

Table 1: Physicochemical Properties of 2-Amino-5-(trifluoromethoxy)benzoic acid

Property	Value	References
CAS Number	83265-56-9	[5] [6]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[5] [6]
Molecular Weight	221.13 g/mol	[6]
Appearance	White to cream or pale yellow crystals or powder	[5]
Melting Point	138-144 °C	[5] [6]
Purity	Available as ≥97%	[6]
SMILES	Nc1ccc(OC(F)(F)F)cc1C(O)=O	[6]
InChI Key	UXNGDCBPIGOZFO-UHFFFAOYSA-N	[5] [6] [7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-amino-5-(trifluoromethoxy)benzoic acid. Below are the expected spectroscopic features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The amine (NH_2) protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid (COOH) proton is typically a broad singlet at a downfield chemical shift (δ 10-13 ppm).
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected as follows:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm^{-1} .[\[8\]](#)
- N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm^{-1} .[\[9\]](#)
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm^{-1} .[\[8\]](#)
- C-O Stretch (Carboxylic Acid & Ether): Bands in the region of 1210-1320 cm^{-1} .[\[8\]](#)
- C-F Stretch (Trifluoromethoxy): Strong absorptions in the fingerprint region, typically around 1000-1200 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 221$. The fragmentation pattern would likely involve the loss of H_2O , CO , and COOH from the molecular ion.

Synthesis and Purification

While specific industrial synthesis protocols are often proprietary, a plausible synthetic route for 2-amino-5-(trifluoromethoxy)benzoic acid can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a pre-existing substituted benzene ring.

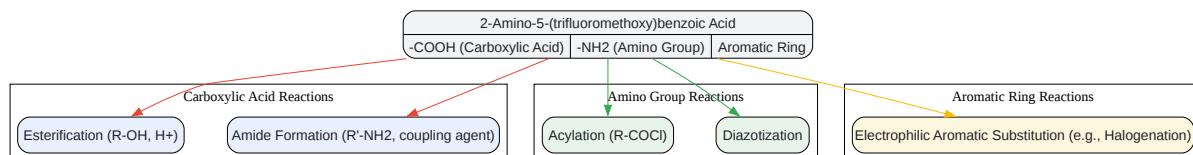
Proposed Synthetic Workflow:

A potential synthetic pathway could start from a readily available precursor like 4-aminophenol. The synthesis could proceed through the following key steps:

- Trifluoromethylation: Introduction of the trifluoromethyl group to the phenolic oxygen, followed by halogenation to yield a trifluoromethoxy-substituted intermediate.
- Carboxylation: Introduction of the carboxylic acid group, for instance, through ortho-lithiation followed by quenching with carbon dioxide.
- Functional Group Interconversion: Conversion of a directing group to the final amino group if necessary.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to 2-amino-5-(trifluoromethoxy)benzoic acid.


Purification Protocol:

- Crude Product Isolation: After the final synthetic step, the crude product is typically isolated by filtration or extraction.
- Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. The pure crystals of 2-amino-5-(trifluoromethoxy)benzoic acid will precipitate out, leaving impurities in the solution.

- **Washing and Drying:** The purified crystals are washed with a cold solvent and dried under vacuum.
- **Purity Assessment:** The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, IR).

Reactivity and Chemical Transformations

The reactivity of 2-amino-5-(trifluoromethoxy)benzoic acid is governed by its three functional groups, making it a versatile synthetic intermediate.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Key reactive sites of 2-amino-5-(trifluoromethoxy)benzoic acid.

- **Carboxylic Acid Group:** This group can readily undergo esterification with alcohols in the presence of an acid catalyst or be converted to amides using various coupling agents. These transformations are fundamental in creating derivatives for biological screening.
- **Amino Group:** The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. Importantly, it can be diazotized and subsequently replaced by a wide range of substituents via Sandmeyer or related reactions, offering a powerful tool for diversification.
- **Aromatic Ring:** The benzene ring is activated by the amino group and deactivated by the carboxylic acid and trifluoromethoxy groups. It can undergo electrophilic aromatic

substitution, with the position of substitution directed by the existing groups.

Applications in Research and Development

The unique properties of 2-amino-5-(trifluoromethoxy)benzoic acid make it a valuable tool in several areas:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds.[\[1\]](#) The trifluoromethoxy group can improve a drug candidate's metabolic stability by blocking potential sites of oxidation and can enhance cell membrane permeability due to its high lipophilicity.[\[2\]](#)
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of the $-\text{OCF}_3$ group can lead to the development of more potent and stable pesticides and herbicides.[\[2\]](#)
- **Materials Science:** This compound and its derivatives are used in the creation of advanced materials with tailored electronic and physical properties.[\[1\]](#)

The incorporation of fluorine-containing building blocks like this one is a growing trend in drug discovery, often referred to as "fluorine editing," to optimize lead compounds.[\[3\]](#)[\[4\]](#)

Safety, Handling, and Storage

Proper handling and storage of 2-amino-5-(trifluoromethoxy)benzoic acid are essential to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	References
Hazard	H315	Causes skin irritation	[10] [11]
H319		Causes serious eye irritation	[10] [11]
H335		May cause respiratory irritation	[10] [11]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[10] [12]
P264		Wash skin thoroughly after handling	[10] [12]
P271		Use only outdoors or in a well-ventilated area	[10] [12]
P280		Wear protective gloves/protective clothing/eye protection/face protection	[10] [11] [12]
P302+P352		IF ON SKIN: Wash with plenty of soap and water	[10] [11]
P304+P340		IF INHALED: Remove person to fresh air and keep comfortable for breathing	[10] [11]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and	[13]

easy to do. Continue rinsing

P405 Store locked up [12]

P501 Dispose of contents/container in accordance with local/regional/national/international regulations [12]

Handling Procedures:

- Handle in a well-ventilated area or under a chemical fume hood.[10][13]
- Avoid generating dust.[10]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
- Wash hands thoroughly after handling.[10]

First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]
- Skin Contact: Wash off with plenty of soap and water. Get medical attention if irritation develops.[10]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[11]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13]
- Recommended storage temperature is 2-8 °C.[10][14]
- Protect from light and store under an inert atmosphere (e.g., Argon).[10][14]

Conclusion

2-Amino-5-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of an amino group, a carboxylic acid, and a trifluoromethoxy group provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development endeavors aimed at creating novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid [cymitquimica.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-(trifluoromethoxy)benzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Amino-5-(trifluoromethoxy)benzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. fishersci.es [fishersci.es]
- 12. 2-Amino-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | FA33417 [biosynth.com]
- To cite this document: BenchChem. [5-amino-2-(trifluoromethoxy)benzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3035288#5-amino-2-trifluoromethoxy-benzoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

